

An In-depth Technical Guide to **tert-Butyl (2,3-dihydroxypropyl)carbamate**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	<i>tert-Butyl (2,3-dihydroxypropyl)carbamate</i>
Cat. No.:	B163539

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-Butyl (2,3-dihydroxypropyl)carbamate**, a versatile building block in organic synthesis and drug development. The document details its chemical and physical properties, provides a step-by-step experimental protocol for its synthesis, and explores its application as a hydrophilic linker in the design of complex therapeutic molecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The information is presented to support researchers and professionals in the pharmaceutical and biotechnology sectors in leveraging this compound for the development of novel therapeutics.

Chemical and Physical Properties

tert-Butyl (2,3-dihydroxypropyl)carbamate, also known as N-Boc-3-amino-1,2-propanediol, is a carbamate-protected amino diol. The presence of the Boc protecting group allows for selective chemical modifications, while the diol functionality imparts hydrophilicity, a desirable characteristic for improving the pharmacokinetic properties of drug candidates.

Property	Value	Reference(s)
CAS Number	137618-48-5	[1] [2] [3]
Molecular Formula	C ₈ H ₁₇ NO ₄	[4]
Molecular Weight	191.22 g/mol	[4]
Appearance	Solid	[4]
Melting Point	60-63 °C	[4]
Boiling Point	361.6 °C at 760 mmHg (Predicted)	
Density	1.136 g/cm ³ (Predicted)	
Solubility	Soluble in methanol, dichloromethane.	[5]
InChI Key	OWAMQHJPVUGZSB- UHFFFAOYSA-N	[4]
SMILES	CC(C)(C)OC(=O)NCC(O)CO	[4]

Experimental Protocols

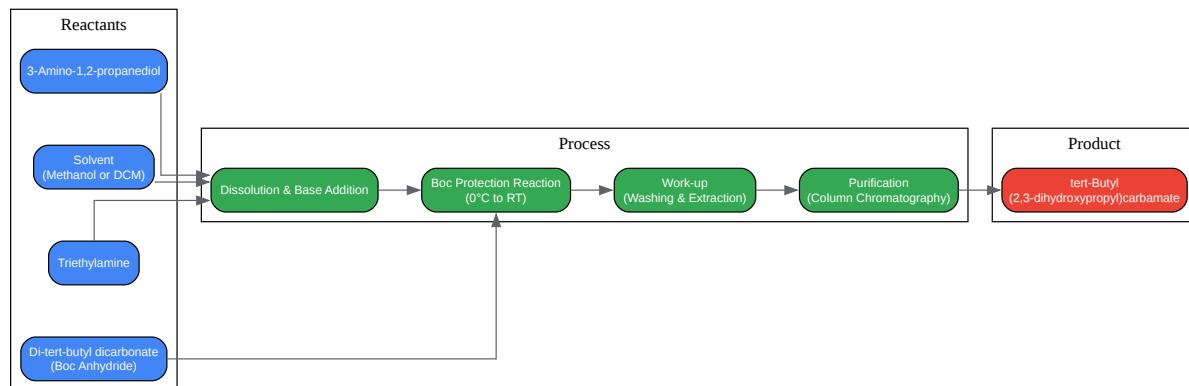
Synthesis of tert-Butyl (2,3-dihydroxypropyl)carbamate

This protocol describes the synthesis of **tert-Butyl (2,3-dihydroxypropyl)carbamate** from 3-amino-1,2-propanediol and di-tert-butyl dicarbonate (Boc anhydride).

Materials:

- 3-Amino-1,2-propanediol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA)
- Methanol (anhydrous)

- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator


Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-amino-1,2-propanediol (1.0 eq) in anhydrous methanol or dichloromethane.[\[5\]](#)
- Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.
- Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To the cooled solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise over 30 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc anhydride and acidic byproducts.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

• Purification:

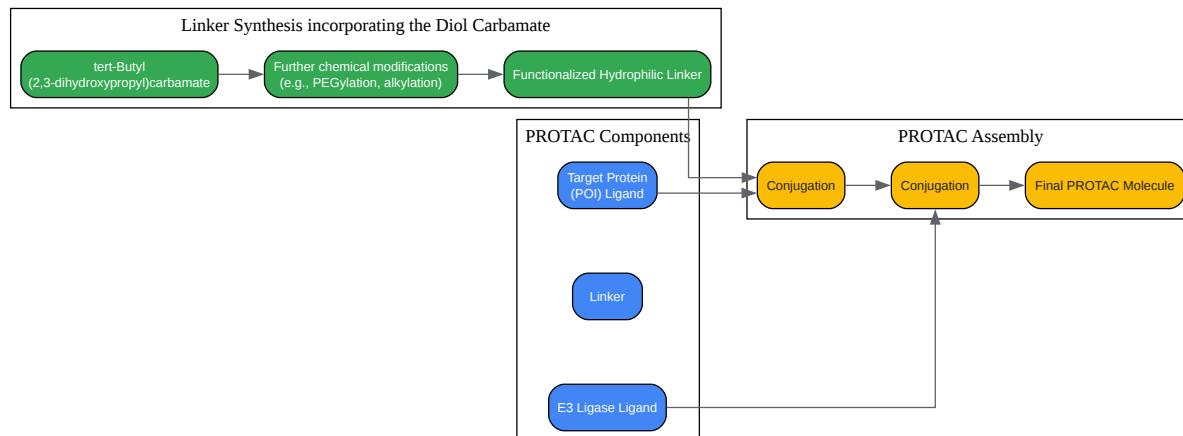
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **tert-Butyl (2,3-dihydroxypropyl)carbamate**.

[Click to download full resolution via product page](#)

Synthesis workflow for **tert-Butyl (2,3-dihydroxypropyl)carbamate**.

Applications in Drug Development

The unique structural features of **tert-Butyl (2,3-dihydroxypropyl)carbamate** make it a valuable component in the design of sophisticated drug molecules, particularly as a linker in drug conjugates.


Role as a Hydrophilic Linker

In the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker connecting the targeting moiety to the payload or the E3 ligase ligand plays a critical role in the overall efficacy and pharmacokinetic profile of the conjugate.^[6] The diol functionality of **tert-Butyl (2,3-dihydroxypropyl)carbamate** imparts hydrophilicity to the linker, which can:

- Improve Solubility: Enhance the aqueous solubility of the entire drug conjugate, which is often a challenge for large, complex molecules.
- Reduce Aggregation: Mitigate the tendency of ADCs and PROTACs to aggregate, which can lead to loss of activity and immunogenicity.^[7]
- Optimize Pharmacokinetics: Influence the distribution, metabolism, and excretion (DME) properties of the drug, potentially leading to improved *in vivo* performance.

Incorporation into PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.^[6] The linker in a PROTAC is not merely a spacer but a critical determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. The length, rigidity, and chemical nature of the linker are crucial for optimal degradation activity.^[8] **tert-Butyl (2,3-dihydroxypropyl)carbamate** can be incorporated as a hydrophilic building block within a longer PROTAC linker to fine-tune its properties.

[Click to download full resolution via product page](#)

Logical workflow for incorporating the diol carbamate into a PROTAC.

Signaling Pathways

Currently, there is no direct evidence to suggest that **tert-Butyl (2,3-dihydroxypropyl)carbamate** itself modulates specific signaling pathways. Its primary role in a biological context is as a component of a larger, pharmacologically active molecule. The biological activity and the signaling pathways affected would be determined by the nature of the warhead (in an ADC) or the protein of interest targeted by the PROTAC. The carbamate linkage itself is generally stable under physiological conditions, ensuring the integrity of the drug conjugate until it reaches its target.^[9]

Conclusion

tert-Butyl (2,3-dihydroxypropyl)carbamate is a valuable and versatile chemical entity for researchers and drug development professionals. Its straightforward synthesis and the presence of both a protected amine and a hydrophilic diol moiety make it an attractive building block for the construction of complex therapeutic agents. Its application as a component in linkers for ADCs and PROTACs highlights its potential to address some of the key challenges in modern drug design, such as improving solubility and optimizing pharmacokinetic profiles. This guide provides the foundational knowledge for the effective utilization of this compound in the pursuit of novel and improved therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl N-(2,3-dihydroxypropyl)carbamate 97 137618-48-5 [sigmaaldrich.com]
- 5. Tert-butyl N-[(2R)-2,3-dihydroxypropyl]carbamate | 148983-23-7 | Benchchem [benchchem.com]
- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 7. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl (2,3-dihydroxypropyl)carbamate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b163539#what-is-tert-butyl-2-3-dihydroxypropyl-carbamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com